molecular formula C10H11F2NO B1401108 3-[(2,5-Difluorophenyl)methoxy]azetidine CAS No. 1121599-08-3

3-[(2,5-Difluorophenyl)methoxy]azetidine

Cat. No. B1401108
M. Wt: 199.2 g/mol
InChI Key: ANFARRUZPCTNFG-UHFFFAOYSA-N
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Description

“3-[(2,5-Difluorophenyl)methoxy]azetidine” is a chemical compound with the molecular formula C10H11F2NO and a molecular weight of 199.2 g/mol12.



Synthesis Analysis

The synthesis of similar compounds has been reported via Claisen-Schmidt condensation under basic conditions3. However, specific synthesis methods for “3-[(2,5-Difluorophenyl)methoxy]azetidine” are not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of “3-[(2,5-Difluorophenyl)methoxy]azetidine” consists of a azetidine ring attached to a 2,5-difluorophenyl group via a methoxy bridge12.



Chemical Reactions Analysis

Specific chemical reactions involving “3-[(2,5-Difluorophenyl)methoxy]azetidine” are not readily available in the searched resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(2,5-Difluorophenyl)methoxy]azetidine” are not readily available in the searched resources.


Scientific Research Applications

Anticancer Potential

A study by Parmar et al. (2021) explored the design and synthesis of thiourea compounds bearing an azetidine moiety, similar to 3-[(2,5-Difluorophenyl)methoxy]azetidine, for their anticancer properties. The compounds demonstrated significant in vitro anticancer activity against various human cancer cell lines, including lung, prostate, breast, liver, colon, ovarian, skin, brain, and kidney cancers. Molecular docking studies confirmed their potential as VEGFR-2 inhibitors, suggesting promising anticancer capabilities through VEGFR-2 inhibition (Parmar et al., 2021).

Antioxidant Activity

Nagavolu et al. (2017) synthesized Schiff bases and azetidines derived from phenyl urea derivatives and evaluated their in-vitro antioxidant potentials. These synthesized compounds displayed moderate to significant antioxidant effects, indicating their medicinal and chemical significance (Nagavolu et al., 2017).

GABA Uptake Inhibition

Faust et al. (2010) investigated azetidine derivatives, including those similar to 3-[(2,5-Difluorophenyl)methoxy]azetidine, for their potency as GABA-uptake inhibitors. The study comprised derivatives substituted in 2- and 3-positions, revealing that certain azetidine derivatives exhibited high potency at GAT-1 and GAT-3 transporters, indicating potential therapeutic applications in neurological disorders (Faust et al., 2010).

Tubulin-Targeting Antitumor Agents

Greene et al. (2016) explored structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, closely related to 3-[(2,5-Difluorophenyl)methoxy]azetidine. These compounds showed potent antiproliferative effects, disrupted microtubular structures in cancer cells, and caused G2/M arrest and apoptosis. This implies their potential as antitumor agents targeting tubulin (Greene et al., 2016).

Antiviral Activities

Kumar et al. (1994) synthesized and evaluated a class of compounds including azetidine derivatives for their potential as anti-AIDS drugs. These compounds, designed as prodrugs to FLT, exhibited significant anti-HIV-1 activities, suggesting their potential use in AIDS treatment (Kumar et al., 1994).

Safety And Hazards

Specific safety and hazard information for “3-[(2,5-Difluorophenyl)methoxy]azetidine” is not readily available in the searched resources.


Future Directions

The future directions for “3-[(2,5-Difluorophenyl)methoxy]azetidine” are not readily available in the searched resources.


Please note that this is a high-level analysis and for a more detailed study, it is recommended to refer to specific scientific literature and resources. Also, always follow safety guidelines when handling chemical substances.


properties

IUPAC Name

3-[(2,5-difluorophenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-8-1-2-10(12)7(3-8)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFARRUZPCTNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,5-Difluorophenyl)methoxy]azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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